molecular formula C21H22N8O B2910112 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide CAS No. 1207007-79-1

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B2910112
CAS No.: 1207007-79-1
M. Wt: 402.462
InChI Key: CUEUJAYXHGGJDI-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methyl group to a piperidine ring, which is further connected to a phenyl group substituted with a tetrazole moiety. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The tetrazole group (1H-tetrazol-1-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c30-21(23-16-5-7-17(8-6-16)29-14-22-26-27-29)15-9-11-28(12-10-15)13-20-24-18-3-1-2-4-19(18)25-20/h1-8,14-15H,9-13H2,(H,23,30)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEUJAYXHGGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of the benzimidazole to the piperidine ring: This step involves the formation of a carboxamide linkage, often through the reaction of the benzimidazole derivative with a piperidine carboxylic acid derivative under dehydrating conditions.

    Introduction of the tetrazole group: The tetrazole moiety can be introduced via a cycloaddition reaction involving an azide and a nitrile derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide or thiols.

Major Products:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The tetrazole group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Linkers

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide (CAS 923397-84-6)
  • Structural Differences : Replaces the tetrazole with a 4-chlorophenylsulfonyl group on the piperidine ring.
  • Biological Relevance: Sulfonamides are known for antimicrobial and enzyme inhibitory activities, suggesting divergent target profiles compared to the tetrazole-containing compound .
4-(1-Methyl-1H-Benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS 1226431-13-5)
  • Structural Differences : Uses a piperazine ring (two nitrogen atoms) instead of piperidine and substitutes the tetrazole with an m-tolyl group.
  • Functional Impact : The additional nitrogen in piperazine may facilitate hydrogen bonding, while the m-tolyl group enhances hydrophobicity. This could improve blood-brain barrier penetration but reduce water solubility .

Analogues with Alternative Heterocycles

1-(4-Chlorophenyl)-N-(1-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-Benzo[d]imidazol-2-yl)methanimine
  • Structural Differences : Substitutes tetrazole with a 1,3,4-oxadiazole ring.
  • They are also known for antimicrobial and anticancer activities .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-nitrobenzamide (CAS 301675-24-1)
  • Structural Differences : Replaces the piperidine-tetrazole system with a nitro-substituted benzamide.
  • Functional Impact : The nitro group is strongly electron-withdrawing, which may increase reactivity but also toxicity. This compound lacks the conformational flexibility of the piperidine linker .

Analogues with Thiourea and Carbamodithioate Groups

Methyl 4-(1H-Benzo[d]imidazol-2-yl) Phenyl Carbamodithioate (TD1-TD6 Series)
  • Structural Differences : Incorporates a carbamodithioate group instead of the carboxamide-tetrazole system.
  • Functional Impact : Thiourea derivatives exhibit strong hydrogen-bonding capabilities and antimicrobial activity. However, they may suffer from poorer metabolic stability compared to tetrazoles .

Biological Activity

The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key functional groups:

  • Benzo[d]imidazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Tetrazole ring : Often associated with increased bioactivity and is a common scaffold in drug design.
  • Piperidine core : Frequently found in numerous pharmaceutical agents, contributing to receptor binding affinity.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain compounds demonstrated effective inhibition comparable to standard antibiotics . The presence of the benzimidazole moiety in our compound suggests potential antimicrobial efficacy, although specific data on this compound's activity remains limited.

Anticancer Potential

Imidazole-containing compounds are frequently investigated for their anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models warrants further exploration.

Opioid Receptor Modulation

Piperidine derivatives have been identified as selective agonists for opioid receptors. A related study highlighted the anxiolytic and antidepressant effects of piperidine compounds in mouse models . Given the structural similarity to known opioid receptor modulators, this compound may exhibit similar properties, which could be beneficial for developing treatments for anxiety or depression.

The mechanisms underlying the biological activities of this compound can be hypothesized based on its structural components:

  • Receptor Binding : The piperidine structure may facilitate interaction with neurotransmitter receptors, influencing mood and pain perception.
  • Enzyme Inhibition : The presence of the tetrazole ring may enhance the ability to inhibit specific enzymes involved in disease processes, such as those related to inflammation or cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested against a range of bacterial strains. Compounds with structural similarities to our target showed promising results, indicating a potential pathway for further investigation .
  • Anticancer Activity : Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. For example, studies demonstrated that certain imidazole-based compounds significantly inhibited tumor growth in xenograft models .
  • Opioid Receptor Studies : A series of piperidine derivatives were evaluated for their effects on opioid receptors, revealing significant anxiolytic properties in animal models . This suggests that our compound may also possess similar therapeutic effects.

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